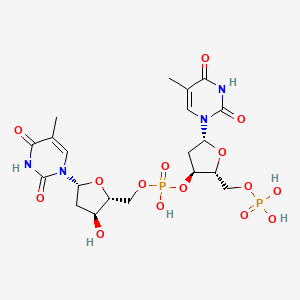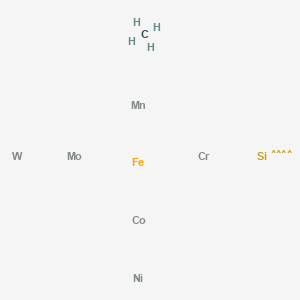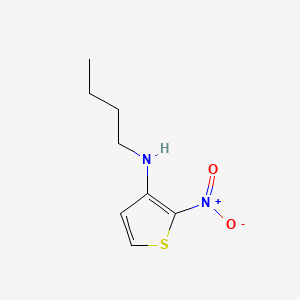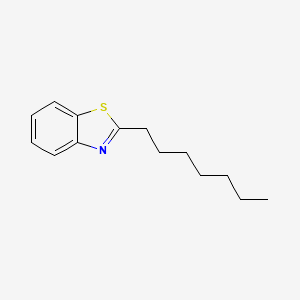
Methyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 296-604-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
The preparation methods for EINECS 296-604-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of specific catalysts or solvents that facilitate the reaction. The optimization of these conditions is crucial for achieving high efficiency and selectivity in the synthesis process.
Industrial Production: Large-scale production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
EINECS 296-604-9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 296-604-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of EINECS 296-604-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
EINECS 296-604-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
EINECS 203-770-8: This compound has similar chemical properties but differs in its specific applications and reactivity.
EINECS 234-985-5: This compound is used in different industrial applications and has distinct chemical reactivity.
EINECS 239-934-0: This compound has unique biological properties and is used in different research applications.
EINECS 296-604-9 stands out due to its specific chemical structure and reactivity, making it valuable for a wide range of scientific and industrial applications.
Properties
CAS No. |
92832-37-6 |
|---|---|
Molecular Formula |
C18H17ClO6 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 3-chloro-4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H17ClO6/c1-22-17(20)12-3-6-14(7-4-12)24-9-10-25-16-8-5-13(11-15(16)19)18(21)23-2/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
RBTPNQHMKIAYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















